molecular formula C5H9N3O B8656169 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL

Cat. No.: B8656169
M. Wt: 127.14 g/mol
InChI Key: DGWHDIYEULVUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,4-Triazol-1-yl)propan-2-ol is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry research. Its core structure, the 1,2,4-triazole ring, is a privileged pharmacophore in drug discovery due to its extensive biological activity profile . This compound is of significant interest primarily in the development of novel antifungal agents. The 1,2,4-triazole moiety is a critical component in many systemic antifungal drugs, such as fluconazole and itraconazole . These compounds exert their activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Disruption of this pathway compromises membrane integrity and inhibits fungal growth . Beyond its antifungal applications, the 1,2,4-triazole scaffold is widely investigated for a broad spectrum of other pharmacological activities, including anticonvulsant, antibacterial, anti-inflammatory, and antiviral properties . Researchers utilize 1-(1H-1,2,4-Triazol-1-yl)propan-2-ol as a key starting material for the synthesis of more complex molecules, exploring structure-activity relationships (SAR) to develop new potential drug candidates with enhanced efficacy and selectivity . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3

InChI Key

DGWHDIYEULVUTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC=N1)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Epoxide Opening

Reacting 1,2-epoxypropane derivatives with 1,2,4-triazole under basic conditions represents another key pathway. For instance, 2-(2,4-difluorophenyl)-2,3-epoxypropane reacts with triazole in ethanol or tetrahydrofuran (THF) using triethylamine as a catalyst. The epoxide’s strained oxygen ring undergoes nucleophilic attack at the less substituted carbon, forming 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

While straightforward, this method also suffers from regiospecificity issues. Competing attacks at either carbon of the epoxide can generate positional isomers, necessitating column chromatography for separation. Modifications, such as using oxirane acid salts (e.g., epichlorohydrin sulfate), improve specificity by stabilizing the transition state.

Acid-Mediated Epoxide Opening

To enhance regiospecificity, recent advancements employ acid catalysts. For example, oxirane acid salts (general formula II, where X = chloride, sulfate, or methanesulfonate) react with 1,2,4-triazole in aqueous or alcoholic media. The acid protonates the epoxide oxygen, increasing electrophilicity at the adjacent carbon and directing nucleophilic attack to the desired position. This method reduces isomer formation to <5%, achieving yields exceeding 80% without chromatography.

Multi-Step Synthesis via Intermediate Formation

Aminolysis of Epoxide Intermediates

A PMC study demonstrates the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives through aminolysis of epoxide intermediates. For example, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole reacts with benzylamine in ethanol at 70–80°C, followed by purification via silica gel chromatography. While this method primarily targets antifungal agents, the intermediate 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is isolated in 72% yield.

Sulfonylation and Subsequent Functionalization

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Regiospecificity Purification
Nucleophilic Substitution1-Chloropropan-2-ol, 1,2,4-triazoleDMF, K₂CO₃, 80°C65–72%LowColumn chromatography
Base-Catalyzed EpoxideEpoxide, 1,2,4-triazole, Et₃NTHF, reflux70–75%ModerateChromatography
Acid-Mediated EpoxideOxirane acid salt, 1,2,4-triazoleH₂O/EtOH, 60°C>80%HighFiltration
AminolysisEpoxide, benzylamineEtOH, 70–80°C72%ModerateChromatography

Challenges and Optimization Strategies

Regiospecificity Enhancements

The primary challenge in synthesizing 1-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in controlling reaction specificity. Acid-mediated epoxide opening (Method 2.2) significantly reduces isomer formation by leveraging transition-state stabilization . Alternatively, using bulky leaving groups in substitution reactions (Method 1) can sterically hinder undesired nucleophilic attacks, though this remains underexplored in literature.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Fluconazole and Derivatives

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a clinically used antifungal agent. Key differences include:

  • Structural Features: Fluconazole incorporates a difluorophenyl group and dual triazole rings, enhancing its affinity for fungal CYP51 (lanosterol 14α-demethylase) .
  • Activity : Fluconazole exhibits broad-spectrum antifungal activity with MIC values in the μg/mL range against Candida albicans and Aspergillus fumigatus . In contrast, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol itself lacks direct antifungal data but serves as a precursor for more complex derivatives.
  • Metabolism : Fluconazole’s fluorine atoms improve metabolic stability, whereas the hydroxypropyl group in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol may increase polarity, affecting bioavailability .
Table 1: Comparison of Key Triazole Derivatives
Compound Name Substituents/Features Antifungal Activity (MIC Range) Key References
1-(1H-1,2,4-Triazol-1-yl)propan-2-ol β-hydroxypropyl, single triazole Not reported (precursor role)
Fluconazole 2,4-Difluorophenyl, dual triazoles 0.5–64 μg/mL (C. albicans)
Prothioconazole 1-Chlorocyclopropyl, 2-chlorophenyl Active metabolites (e.g., desthio form)
Simeconazole Trimethylsilyl, 4-fluorophenyl Enhanced lipophilicity
Voriconazole Analogues (e.g., 52) Biaryloxy side chains 4–64× more potent than voriconazole

Prothioconazole and Metabolites

Prothioconazole (2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) is an agricultural fungicide. Its activity arises from the desthio metabolite, which retains the triazole and chlorophenyl groups . Compared to 1-(1H-1,2,4-triazol-1-yl)propan-2-ol:

  • Substituents : The chlorocyclopropyl and chlorophenyl groups in prothioconazole enhance binding to fungal targets, while the hydroxypropyl group in the parent compound may limit membrane permeability.
  • Metabolism : Prothioconazole requires metabolic activation, whereas 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a simpler scaffold for further functionalization .

Biaryloxy Derivatives

Derivatives with biaryloxy side chains (e.g., 1-(substituted biaryloxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) demonstrate 4–64-fold higher activity than voriconazole against C. albicans . These compounds leverage extended aromatic systems for improved target interactions, a feature absent in 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

Q & A

Q. Recommended protocols for assessing in vitro cytochrome P450 inhibition

  • Step-by-Step :

Enzyme Source : Human liver microsomes (HLMs) pooled from ≥10 donors.

Incubation : 37°C, NADPH-regenerating system, 30-min pre-incubation.

Substrate Probe : Midazolam (CYP3A4) or diclofenac (CYP2C9).

Analysis : LC-MS/MS quantification of metabolites (1’-OH-midazolam, 4’-OH-diclofenac).

Data Interpretation : IC50_{50} calculated via nonlinear regression (GraphPad Prism) .

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